3-(4-Phenoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
3-(4-Phenoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant biological activities and have been extensively studied for their pharmacological properties, including anticonvulsant, antibacterial, and anti-inflammatory effects .
Preparation Methods
The synthesis of 3-(4-Phenoxyphenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the compound is synthesized by reacting appropriate aldehydes with active methylene compounds in the presence of a base . Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines urea, aldehydes, and cyanides to form the imidazolidine-2,4-dione core . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Phenoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Phenoxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is attributed to its ability to bind to the voltage-gated sodium channels in neurons, thereby inhibiting the excessive firing of neurons and preventing seizures . The antibacterial activity is believed to result from its interaction with bacterial proteins, leading to the disruption of bacterial cell functions .
Comparison with Similar Compounds
3-(4-Phenoxyphenyl)imidazolidine-2,4-dione can be compared with other similar compounds such as thiazolidine-2,4-dione derivatives. While both classes of compounds exhibit significant biological activities, this compound is unique due to its specific structural features and the presence of the phenoxy group, which enhances its biological activity . Similar compounds include:
Thiazolidine-2,4-dione: Known for its antidiabetic and anti-inflammatory properties.
Imidazolidine-2-thione: Exhibits antimicrobial and antifungal activities.
Properties
CAS No. |
923039-29-6 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O3/c18-14-10-16-15(19)17(14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19) |
InChI Key |
UHRZWZOMIKMALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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